
Benzyl(iodo)dimethylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(iodo)dimethylgermane is an organogermanium compound characterized by the presence of a benzyl group, an iodine atom, and two methyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(iodo)dimethylgermane typically involves the reaction of dimethylgermanium dichloride with benzyl iodide in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
(CH3)2GeCl2+C6H5CH2I→(CH3)2Ge(CH2C6H5)I+2HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium halides or potassium alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include benzyl(dimethyl)germanium halides or alkoxides.
Oxidation: Products include germanium dioxide derivatives.
Reduction: Products include germane derivatives.
Aplicaciones Científicas De Investigación
Benzyl(iodo)dimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is explored for its potential in creating germanium-based materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Mecanismo De Acción
The mechanism of action of Benzyl(iodo)dimethylgermane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the germanium center can engage in coordination with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with biological molecules.
Comparación Con Compuestos Similares
- Benzyl(dimethyl)germanium chloride
- Benzyl(trimethyl)germanium
- Phenyl(iodo)dimethylgermane
Comparison: Benzyl(iodo)dimethylgermane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloride or trimethyl counterparts. The iodine atom allows for specific substitution reactions that are not possible with other halides, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
113352-22-0 |
|---|---|
Fórmula molecular |
C9H13GeI |
Peso molecular |
320.73 g/mol |
Nombre IUPAC |
benzyl-iodo-dimethylgermane |
InChI |
InChI=1S/C9H13GeI/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
VBDWRQNBDPZVHM-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(CC1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
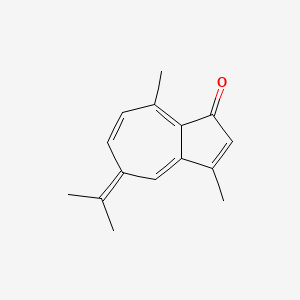
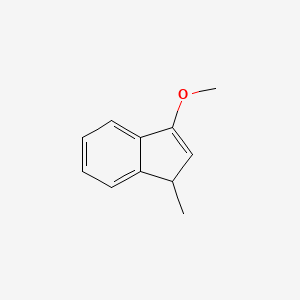
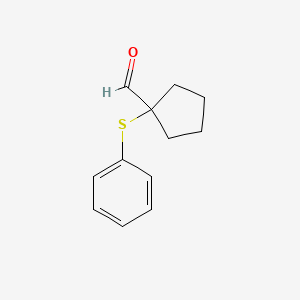

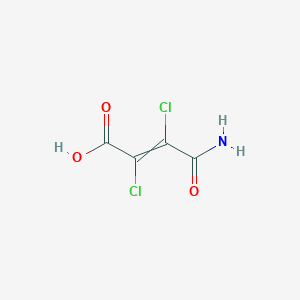
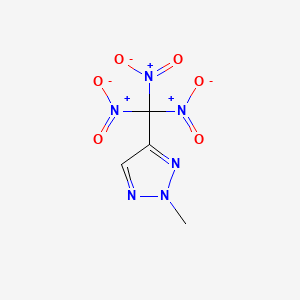
silane](/img/structure/B14312892.png)
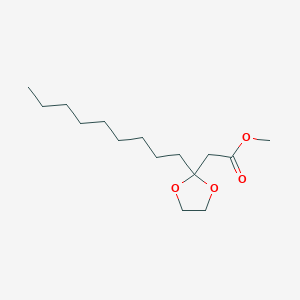
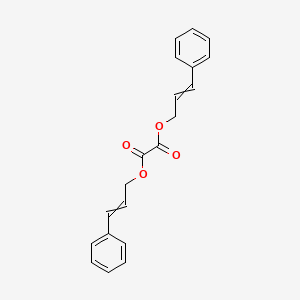
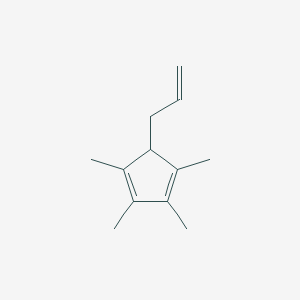
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
